molecular formula C21H14ClIN2OS2 B11524180 2-chloro-N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

2-chloro-N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

Cat. No.: B11524180
M. Wt: 536.8 g/mol
InChI Key: MJNNHMFLLRIHNW-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-{[(4-iodophenyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is a complex organic compound that features a benzamide core substituted with a 2-chloro group and a 1,3-benzothiazol-6-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-{[(4-iodophenyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of the 4-Iodophenyl Group: The 4-iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-iodophenylboronic acid and a suitable aryl halide.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the benzothiazole derivative with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger quantities of reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-{[(4-iodophenyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

2-Chloro-N-(2-{[(4-iodophenyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-{[(4-iodophenyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact pathways involved would depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2-chloro-4-iodophenyl)benzamide: Similar structure but lacks the benzothiazole moiety.

    4-Chloro-6-fluoro-1,3-benzothiazol-2-amine: Contains the benzothiazole core but different substituents.

Uniqueness

2-Chloro-N-(2-{[(4-iodophenyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is unique due to the presence of both the benzothiazole and benzamide moieties, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H14ClIN2OS2

Molecular Weight

536.8 g/mol

IUPAC Name

2-chloro-N-[2-[(4-iodophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C21H14ClIN2OS2/c22-17-4-2-1-3-16(17)20(26)24-15-9-10-18-19(11-15)28-21(25-18)27-12-13-5-7-14(23)8-6-13/h1-11H,12H2,(H,24,26)

InChI Key

MJNNHMFLLRIHNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)I)Cl

Origin of Product

United States

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